Monomethacryloxyisopropyl phthalate

Description

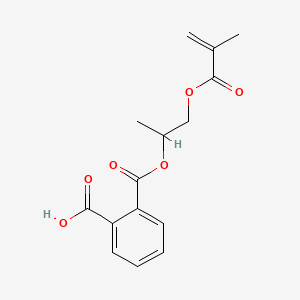

Monomethacryloxyisopropyl phthalate (MMIPh) is a specialized phthalate ester derivative that incorporates both methacrylate and phthalate functional groups. This dual functionality enables its use in applications requiring crosslinking, such as dental resins, adhesives, and polymer coatings. MMIPh is characterized by its isopropyl ester linkage and methacryloxy group, which contribute to its reactivity and plasticizing properties.

Properties

CAS No. |

65859-45-2 |

|---|---|

Molecular Formula |

C15H16O6 |

Molecular Weight |

292.28 g/mol |

IUPAC Name |

2-[1-(2-methylprop-2-enoyloxy)propan-2-yloxycarbonyl]benzoic acid |

InChI |

InChI=1S/C15H16O6/c1-9(2)14(18)20-8-10(3)21-15(19)12-7-5-4-6-11(12)13(16)17/h4-7,10H,1,8H2,2-3H3,(H,16,17) |

InChI Key |

HQYSAIKKBLWFBW-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC(=O)C(=C)C)OC(=O)C1=CC=CC=C1C(=O)O |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Monomethacryloxyisopropyl phthalate is synthesized through the esterification of phthalic anhydride with methacryloxyisopropyl alcohol. The reaction typically requires an acid catalyst and is conducted under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is heated and stirred continuously, and the product is purified through distillation or recrystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Monomethacryloxyisopropyl phthalate undergoes various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under various temperature and solvent conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Monomethacryloxyisopropyl phthalate has a wide range of scientific research applications, including:

Mechanism of Action

Monomethacryloxyisopropyl phthalate exerts its effects through various molecular mechanisms:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on MMIPh and structurally or functionally related compounds, including phthalate esters, methacrylate derivatives, and metabolites.

Structural and Functional Comparison

‡ Inferred from general phthalate studies .

Key Research Findings

- Reactivity: MMIPh’s methacryloxy group facilitates polymerization under UV light or heat, distinguishing it from non-reactive phthalates like MEHP or MnBP. This property is critical in dental composites but may increase leaching risks during incomplete curing .

- Metabolism: Unlike MEHP and MnBP, which are metabolites of parent plasticizers (e.g., DEHP, DnBP), MMIPh is directly incorporated into polymers. However, residual monomers could hydrolyze into phthalic acid and methacrylic acid, posing toxicity parallels to MnBP .

- Health Impacts : MEHP and MnBP are linked to allergic diseases (e.g., asthma, eczema) via oxidative stress and IgE modulation . While MMIPh-specific data are absent, its structural similarity suggests analogous risks if bioavailable.

Application-Specific Differences

- Dental vs. Industrial Use : MMIPh’s methacrylate group makes it suitable for light-cured dental resins, whereas MEHP and MnBP are primarily industrial plasticizer metabolites.

- Polymer Stability : Methacrylic acid copolymers () exhibit high stability post-polymerization, whereas MMIPh’s hybrid structure may compromise durability if ester bonds hydrolyze .

Critical Analysis of Evidence Limitations

The provided evidence lacks direct studies on MMIPh, necessitating reliance on analogies to phthalate metabolites (e.g., MEHP, MnBP) and methacrylate copolymers. Contradictions arise in extrapolating toxicity: while methacrylates like those in are low-risk post-polymerization, MMIPh’s phthalate component introduces unresolved concerns . Further research is needed to clarify MMIPh’s degradation pathways and long-term health impacts.

Biological Activity

Monomethacryloxyisopropyl phthalate (MMP) is a compound belonging to the phthalate family, which are widely used as plasticizers and solvents in various industrial applications. This article explores the biological activity of MMP, focusing on its mechanisms of action, toxicological profiles, and potential health implications, supported by relevant case studies and research findings.

Chemical Structure and Properties

MMP is characterized by its methacryloxy group attached to an isopropyl phthalate backbone. Its chemical formula is , and it exhibits properties typical of phthalates, including hydrophobicity and the ability to disrupt endocrine functions.

Endocrine Disruption

Phthalates, including MMP, are known to act as endocrine disruptors. They interfere with hormonal signaling pathways, particularly affecting testosterone synthesis and metabolism. Research indicates that MMP can lead to alterations in male reproductive development through its metabolites, which may disrupt the hypothalamic-pituitary-gonadal axis .

Toxicological Effects

- Reproductive Toxicity : Studies have shown that exposure to phthalates can result in reproductive toxicity characterized by reduced fertility and developmental abnormalities in offspring. MMP's metabolites have been linked to decreased testosterone levels and altered male genital development .

- Liver Toxicity : Animal studies suggest that MMP may induce liver hypertrophy and hyperplasia through activation of peroxisome proliferator-activated receptor alpha (PPARα), a pathway associated with liver tumors in rodents but not clearly relevant to humans .

- Neurotoxicity : Some studies have indicated that phthalates can affect neurodevelopment, potentially leading to behavioral changes in children exposed during prenatal stages .

Case Study 1: Exposure Assessment

A study conducted in the Czech Republic assessed urinary levels of phthalate metabolites among children aged 6-11 years. The findings highlighted significant exposure variations based on environmental factors such as personal care products and plastic toys . This underscores the ubiquitous nature of phthalate exposure and its potential health risks.

Case Study 2: Behavioral Outcomes

A pilot study involving preschool children found a correlation between elevated prenatal phthalate exposure and less masculine play behavior among boys. This suggests that MMP and similar compounds may influence gender-specific behaviors through hormonal modulation .

Data Table: Toxicological Profiles of Related Phthalates

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.